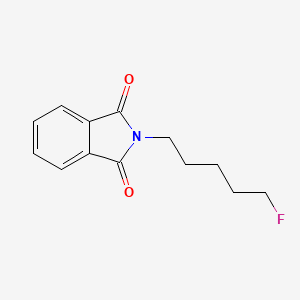

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(5-Fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated derivative of the isoindole-1,3-dione scaffold. Its structure features a 5-fluoropentyl chain attached to the nitrogen atom of the isoindole-dione core, conferring unique physicochemical and biological properties. The fluorine atom at the terminal position of the pentyl chain enhances metabolic stability and modulates lipophilicity, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

IUPAC Name |

2-(5-fluoropentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULJGGPUZZENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-fluoropentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoindoline ring or the fluoropentyl side chain.

Substitution: The fluorine atom in the pentyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The fluoropentyl side chain can enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interact with neurotransmitter receptors and other protein targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione scaffold is highly versatile, with modifications at the nitrogen or aromatic ring significantly altering bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Electronic Properties

- Fluorine Effects: The 5-fluoropentyl chain introduces electronegativity and steric bulk, reducing metabolic oxidation compared to non-fluorinated analogs (e.g., 2-pentyl derivatives). This aligns with trends in fluorinated drug design to improve pharmacokinetics .

- Aromatic vs. Aliphatic Substituents : Phenethyl () and benzimidazolyl-butyl () groups prioritize aromatic interactions, whereas the fluoropentyl chain emphasizes hydrophobic and van der Waals interactions.

Biological Activity

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound belonging to the isoindole derivatives class. This compound features a unique structure characterized by a fluorinated pentyl group attached to an isoindole core, which consists of a fused bicyclic structure containing both an indole and a dione functional group. The molecular formula is with a molecular weight of approximately 235.26 g/mol .

General Properties

Isoindole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Although the specific biological activity of this compound is not fully elucidated, preliminary studies suggest potential interactions with key enzymes involved in neurotransmitter metabolism and inflammatory processes.

Interaction Studies

Initial research indicates that this compound may interact with:

- Monoamine Oxidase B (MAO-B) : Involved in the metabolism of neurotransmitters such as dopamine.

- Cyclooxygenase-2 (COX-2) : An enzyme that plays a significant role in inflammation and pain pathways.

These interactions could provide insights into its mechanism of action and therapeutic potential.

Study on Enzyme Interaction

A study conducted on similar isoindole derivatives found that modifications in the structure significantly affected their inhibitory activity against MAO-B. The presence of the fluorinated pentyl group in this compound is hypothesized to enhance binding affinity due to increased lipophilicity.

Analgesic Activity

Another study explored the analgesic properties of isoindole derivatives. Compounds with similar structures demonstrated significant pain relief in animal models through COX inhibition. This suggests that this compound may also possess analgesic properties worth investigating further.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | Contains a fluorine atom but lacks the pentyl group | Simpler structure; potential for different reactivity |

| 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole | Contains nitro group instead of dione | Potentially different biological activities due to nitro substitution |

| N-substituted phthalimides | Similar dione structure but varies in substituents | Diverse biological activities based on substituent variations |

This table highlights the unique structural features of this compound while emphasizing its potential uniqueness in biological activity due to specific substitutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves functionalizing the isoindole-dione core with a fluorinated alkyl chain. A nucleophilic substitution or coupling reaction could introduce the 5-fluoropentyl group. For example, reacting phthalic anhydride derivatives with 5-fluoro-pentylamine under reflux in aprotic solvents (e.g., DMF or THF) may yield the target compound. Optimization can employ Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- Spectroscopy : H/C NMR to confirm fluoropentyl integration and isoindole-dione ring structure .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use shake-flask method in PBS or DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and fluoropentyl group effects on reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, DNA) using AutoDock Vina or Schrödinger .

- MD Simulations : Assess stability in aqueous environments (e.g., GROMACS) .

Q. How should researchers resolve contradictions in observed biological activity across studies?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, compound concentration) .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- SAR Studies : Modify substituents (e.g., fluoropentyl chain length) to isolate activity drivers .

Q. What advanced techniques characterize environmental degradation pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.